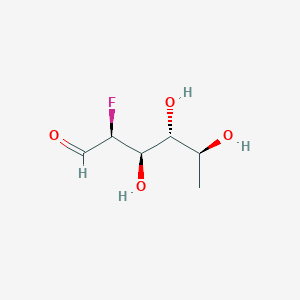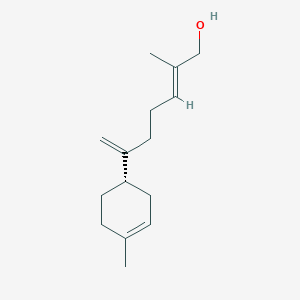![molecular formula C29H47N3O18 B160692 2-[3-acetamido-2-[3-acetamido-2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-methyloxan-4-yl]oxy-6-(acetyloxymethyl)-5-hydroxyoxan-4-yl]oxypropanoic acid CAS No. 132194-17-3](/img/structure/B160692.png)
2-[3-acetamido-2-[3-acetamido-2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-methyloxan-4-yl]oxy-6-(acetyloxymethyl)-5-hydroxyoxan-4-yl]oxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The O-specific antigen of Yersinia ruckerii is a polysaccharide component of the lipopolysaccharide (LPS) found on the outer membrane of this Gram-negative bacterium. Yersinia ruckerii is known for causing enteric redmouth disease in fish, particularly salmonids, leading to significant economic losses in aquaculture. The O-specific antigen plays a crucial role in the bacterium’s virulence and its ability to evade the host immune system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the O-specific antigen involves isolating the polysaccharide from the bacterial cell surface. This process typically includes the following steps:
Cultivation of Yersinia ruckerii: The bacteria are grown in a suitable culture medium.
Cell Harvesting: The bacterial cells are harvested by centrifugation.
Extraction: The LPS is extracted from the bacterial cells using hot phenol-water extraction.
Purification: The O-specific antigen is purified from the LPS using techniques such as gel filtration chromatography and ion-exchange chromatography.
Industrial Production Methods: Industrial production of the O-specific antigen follows similar steps but on a larger scale. Fermentation tanks are used for bacterial cultivation, and automated systems are employed for extraction and purification to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: The O-specific antigen undergoes various chemical reactions, including:
Oxidation: The polysaccharide can be oxidized to introduce functional groups that enhance its immunogenic properties.
Reduction: Reduction reactions can modify the antigen’s structure to study its interaction with the host immune system.
Substitution: Substitution reactions can introduce different chemical groups to the polysaccharide, altering its antigenic properties.
Common Reagents and Conditions:
Oxidizing Agents: Periodic acid is commonly used for oxidation.
Reducing Agents: Sodium borohydride is used for reduction reactions.
Substituting Agents: Various chemical groups can be introduced using reagents like acetic anhydride.
Major Products: The major products of these reactions are modified polysaccharides with altered immunogenic properties, which can be used for vaccine development and immunological studies .
Scientific Research Applications
The O-specific antigen of Yersinia ruckerii has several scientific research applications:
Vaccine Development: It is used to develop vaccines against enteric redmouth disease in fish.
Immunological Studies: The antigen is used to study the immune response in fish and to develop diagnostic tests for detecting Yersinia ruckerii infections.
Pathogenesis Research: It helps in understanding the mechanisms of bacterial infection and virulence.
Biotechnology: The antigen is used in biotechnology for developing novel immunotherapeutic agents
Mechanism of Action
The O-specific antigen exerts its effects by interacting with the host immune system. It is recognized by pattern recognition receptors (PRRs) on the host cells, triggering an immune response. The antigen helps the bacterium evade the host immune system by mimicking host molecules, thereby avoiding detection and destruction. The molecular targets include toll-like receptors (TLRs) and other PRRs, which activate signaling pathways leading to the production of cytokines and other immune mediators .
Comparison with Similar Compounds
O-specific antigen of Yersinia pestis: Similar in structure but differs in its immunogenic properties and the diseases it causes.
O-specific antigen of Salmonella enterica: Shares structural similarities but has different antigenic determinants and host interactions.
O-specific antigen of Escherichia coli: Similar polysaccharide structure but varies in its serological specificity and immune evasion mechanisms.
Uniqueness: The O-specific antigen of Yersinia ruckerii is unique in its ability to cause enteric redmouth disease in fish, its specific interaction with the fish immune system, and its role in the bacterium’s virulence. Its structural variations and specific immunogenic properties make it distinct from other O-specific antigens .
Properties
CAS No. |
132194-17-3 |
|---|---|
Molecular Formula |
C29H47N3O18 |
Molecular Weight |
725.7 g/mol |
IUPAC Name |
2-[3-acetamido-2-[3-acetamido-2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-methyloxan-4-yl]oxy-6-(acetyloxymethyl)-5-hydroxyoxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C29H47N3O18/c1-9-20(38)24(18(31-12(4)35)28(46-9)49-23-17(30-11(3)34)27(43)47-15(7-33)21(23)39)50-29-19(32-13(5)36)25(45-10(2)26(41)42)22(40)16(48-29)8-44-14(6)37/h9-10,15-25,27-29,33,38-40,43H,7-8H2,1-6H3,(H,30,34)(H,31,35)(H,32,36)(H,41,42) |
InChI Key |
PXNAZVMNQPLLQE-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)O)NC(=O)C)NC(=O)C)OC3C(C(C(C(O3)COC(=O)C)O)OC(C)C(=O)O)NC(=O)C)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)O)NC(=O)C)NC(=O)C)OC3C(C(C(C(O3)COC(=O)C)O)OC(C)C(=O)O)NC(=O)C)O |
Synonyms |
O-specific antigen, Yersinia ruckerii O-specific antigen, YR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B160610.png)




![6,8-Dimethyl-1H-imidazo[4,5-h]quinoline](/img/structure/B160620.png)






![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)

